4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
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Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSAVGKIIQUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H24ClN3O5S2
- Molecular Weight : 493.57 g/mol
- CAS Number : 328539-82-8
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O5S2 |
| Molecular Weight | 493.57 g/mol |
| CAS Number | 328539-82-8 |
The compound features a thiazole ring and a chlorophenyl group, which are significant in contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups often exhibit antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In studies evaluating similar compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are of particular interest for their potential use in treating neurodegenerative diseases like Alzheimer's . The inhibition profiles of related compounds suggest that this compound may also exhibit similar enzyme inhibitory effects.
Anticancer Properties
Research has highlighted the anticancer potential of sulfamoyl-containing compounds. The mechanism of action is thought to involve the disruption of folic acid synthesis through the inhibition of dihydropteroate synthase, leading to impaired cell proliferation in cancerous cells. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Enzyme Inhibition Study :
-
Anticancer Evaluation :
- A panel of cancer cell lines was treated with the compound to assess cytotoxic effects.
- Results indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells.
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymes : Targeting enzymes critical for microbial survival and cancer cell proliferation.
- Interaction with Cellular Targets : Binding to proteins involved in signaling pathways that regulate cell growth and apoptosis.
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclization of thiourea derivatives with α-halo ketones. Adapted from methodologies in:
α-Bromo-4-chloroacetophenone preparation :
Cyclization with thiourea :
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, J = 8.6 Hz, ArH), 7.48 (d, 2H, J = 8.6 Hz, ArH), 6.95 (s, 1H, thiazole-H).
- IR : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N).
Functionalization of the Benzoic Acid Core
Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride
Adapted from sulfonation protocols in:
Sulfonation of 4-chlorobenzoic acid :
Chlorination with PCl₅ :
Characterization :
Introduction of the Bis(2-Methoxyethyl)Sulfamoyl Group
Sulfamoylation with Bis(2-Methoxyethyl)Amine
Based on sulfonamide coupling in:
Reaction conditions :
Workup :
Characterization :
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
Activation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid :
Coupling with 4-(4-chlorophenyl)-1,3-thiazol-2-amine :
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Coupling agent | EDCI/HOBt | |
| Temperature | 25°C | |
| Reaction time | 12 hr |
Purification and Analytical Validation
Recrystallization
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, 2H, J = 8.4 Hz, ArH), 7.89 (d, 2H, J = 8.4 Hz, ArH), 7.75 (s, 1H, thiazole-H), 3.55–3.62 (m, 8H, OCH₂CH₂O), 3.30 (s, 6H, OCH₃).
- ¹³C NMR : δ 165.8 (C=O), 155.2 (thiazole-C2), 144.5 (SO₂), 134.1, 132.8, 130.4 (ArC).
Challenges and Process Optimization
Sulfamoylation Side Reactions
Thiazole Amine Sensitivity
- Issue : Oxidative degradation during coupling.
- Solution : Conduct reactions under N₂ atmosphere with BHT (0.1%) as stabilizer.
Q & A
Q. Methodological Optimization :
- Design of Experiments (DoE) : Vary temperature (e.g., 60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading to maximize yield.
- Monitoring : Use HPLC to track intermediate purity (e.g., retention time 8.2 min for sulfamoyl intermediate) .
How can structural contradictions in crystallographic data (e.g., bond angles, torsional strain) be resolved for this compound?
Advanced Research Question
X-ray crystallography may reveal discrepancies between experimental and computational models (e.g., DFT calculations).
- Resolution Strategy :
- Redundant refinement : Compare data from multiple crystals to identify systematic errors.
- Torsional analysis : Use software like Mercury to evaluate dihedral angles in the benzamide-thiazole linkage. Reported torsional strain of 12°–15° in similar compounds suggests conformational flexibility .
- Electron density maps : Validate sulfamoyl group orientation (e.g., S–N bond length ~1.63 Å vs. computational 1.61 Å) .
What in vitro assays are most suitable for evaluating its biological activity, and how should controls be designed?
Basic Research Question
Assay Design :
Q. Controls :
- Negative : DMSO solvent (≤0.1% v/v) to rule out solvent toxicity.
- Structural analogs : Compare with 4-chloro-N-(4-phenylthiazol-2-yl)benzamide to isolate the sulfamoyl group’s contribution .
How can structure-activity relationships (SAR) be systematically explored for the sulfamoyl and thiazole moieties?
Advanced Research Question
SAR Methodology :
- Sulfamoyl modifications : Replace bis(2-methoxyethyl) with methyl or cyclopropyl groups. Evaluate logP changes (e.g., from 3.2 to 2.8) via HPLC .
- Thiazole substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole to enhance electrophilicity.
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
What analytical techniques are critical for purity assessment, and how can batch-to-batch variability be minimized?
Basic Research Question
Key Techniques :
Q. Variability Reduction :
- Process controls : Standardize reaction time (±5 min) and cooling rates during crystallization.
- QC Metrics : Track melting point consistency (reported 178–180°C) .
How does the compound’s stability under physiological conditions (pH, temperature) impact experimental reproducibility?
Advanced Research Question
Stability Studies :
Q. Reproducibility Protocol :
- Pre-equilibrate compound solutions at 37°C for 1 hr before assays.
What computational methods are effective for predicting binding modes with biological targets (e.g., kinases)?
Advanced Research Question
In Silico Workflow :
Q. Validation :
- Compare with experimental IC50 values from kinase inhibition assays .
How can spectral data (e.g., IR, MS) resolve ambiguities in functional group assignments?
Basic Research Question
Spectral Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
